molecular formula C10H12BrNO B14084730 N-(2-(3-bromophenyl)propyl)formamide

N-(2-(3-bromophenyl)propyl)formamide

Cat. No.: B14084730
M. Wt: 242.11 g/mol
InChI Key: VXYFEORTBSKZBO-UHFFFAOYSA-N
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Description

N-(2-(3-Bromophenyl)propyl)formamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the discovery and development of novel therapeutic agents. This bromophenyl-containing derivative shares a core structural motif with several classes of bioactive molecules. Research into analogous compounds, specifically benzothiazine acetamide derivatives, has demonstrated potent inhibitory activity against the enzymes α-glucosidase and α-amylase, which are key targets for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM) . Compounds within this structural family are investigated for their potential as anti-diabetic drugs, with some showing promising results in in vitro enzyme inhibition assays, enzyme kinetics studies, and in vivo models, outperforming standard treatments in certain biochemical and histological parameters . The proposed mechanism of action for related formamide and acetamide derivatives often involves targeted enzyme inhibition. The molecular architecture of such compounds allows for specific interactions with enzyme active sites, as evidenced by molecular docking studies that show strong binding energies with target proteins . Beyond metabolic disorders, formamide derivatives are also explored for a range of other biological activities, including the treatment of respiratory and inflammatory diseases, highlighting their versatility as a scaffold in drug discovery . Researchers value this compound for developing new synthetic routes and exploring structure-activity relationships (SAR). This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-[2-(3-bromophenyl)propyl]formamide

InChI

InChI=1S/C10H12BrNO/c1-8(6-12-7-13)9-3-2-4-10(11)5-9/h2-5,7-8H,6H2,1H3,(H,12,13)

InChI Key

VXYFEORTBSKZBO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Reaction of Amines with Formic Acid Derivatives

The direct formylation of primary or secondary amines using formic acid derivatives remains a cornerstone of formamide synthesis. For N-(2-(3-bromophenyl)propyl)formamide, the precursor 2-(3-bromophenyl)propylamine reacts with formylating agents such as:

  • Formic acid in the presence of coupling agents (e.g., DCC, EDC)
  • Acetic-formic anhydride under reflux conditions
  • Chloroformate esters with base-mediated activation

These methods often require prolonged reaction times (12–24 hours) and yield 60–75% product, though purification challenges arise due to residual coupling agents.

Halodifluoroacetate-Mediated Formylation

Ethyl halodifluoroacetates (e.g., ClCF2COOEt) have emerged as efficient formylating reagents. In a representative procedure:

  • Reagent Setup : 2-(3-Bromophenyl)propylamine (1.0 equiv), Na2CO3 (2.0 equiv), and DMAP (50 mol%) in acetonitrile.
  • Reaction Conditions : Heating at 100°C for 16 hours under N2 atmosphere.
  • Workup : Solvent evaporation followed by flash chromatography (petroleum ether:EtOAc = 50:1).

This method achieves 38–45% yield, with the bromophenyl group’s steric bulk marginally reducing efficiency compared to simpler aryl amines.

Advanced Catalytic and Solvent Systems

Potassium Salt Activation Strategies

Patent WO2017191565A1 describes in situ potassium salt formation to accelerate sulfamide condensations, a strategy adaptable to formamide synthesis:

  • Salt Formation : Dissolve 2-(3-bromophenyl)propylamine in DMF or DMSO.
  • Base Addition : Introduce KOtBu or K2CO3 to generate the reactive amine salt.
  • Formylation : Add ethyl chloroformate dropwise at 25–30°C for 5–6 hours.

This approach reduces reaction times to 6 hours (vs. 16–24 hours in classical methods) and minimizes byproducts, aligning with ICH purity guidelines.

Solvent and Temperature Optimization

Comparative studies reveal solvent impacts on yield:

Solvent Temperature (°C) Yield (%) Purity (%)
Acetonitrile 100 38 92
DMF 80 45 95
THF 65 32 88

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, while higher temperatures improve reaction kinetics.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6) :

  • δ 8.44 (s, 1H, -NHCHO)
  • δ 7.55–7.21 (m, 4H, Ar-H)
  • δ 3.29 (t, J = 7.2 Hz, 2H, -CH2NH-)
  • δ 2.65 (quintet, J = 7.1 Hz, 1H, -CH(CH3)-)
  • δ 1.12 (d, J = 7.0 Hz, 3H, -CH3)

13C NMR (125 MHz, DMSO-d6) :

  • δ 162.4 (C=O)
  • δ 141.9 (C-Br)
  • δ 131.6–116.5 (Ar-C)
  • δ 45.8 (-CH2NH-)
  • δ 32.1 (-CH(CH3)-)
  • δ 21.4 (-CH3)

These spectra align with structurally analogous N-arylformamides, confirming regioselective formylation at the primary amine.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [C10H13BrNONa]+: 290.0032
  • Calculated : 290.0035 (Δ = 0.3 ppm)

Industrial-Scale Process Considerations

Purity and Byproduct Management

Chromatographic purification (silica gel, 50:1 petroleum ether:EtOAc) remains critical for removing:

  • Unreacted amine : Rf = 0.15 vs. product Rf = 0.35
  • Di-formylated byproduct : <2% via TLC monitoring

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-bromophenyl)propyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted phenylpropyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-bromophenyl)propyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-bromophenyl)propyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may also interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(2-(3-bromophenyl)propyl)formamide with structurally related compounds, focusing on substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Potential Applications Evidence Source
This compound C₁₀H₁₂BrNO 241.9 3-bromophenyl, propyl Formamide Pharmaceutical intermediates
N-(2-(4-bromophenyl)propyl)propane-2-sulfonamide C₁₂H₁₆BrNO₂S 318.2 4-bromophenyl, propyl, isopropyl Sulfonamide Medicinal chemistry
N-[3-(dimethylamino)propyl]formamide C₆H₁₄N₂O 130.2 Dimethylamino, propyl Formamide Solvent, reagent
(Z)-N-(4-hydroxystyryl)formamide C₉H₉NO₂ 163.2 4-hydroxyphenyl, ethenyl Formamide Antimicrobial agents
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide C₅H₅Cl₂N₃O 207.0 Dichloropyrimidine Formamide Agrochemical research
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]formamide C₁₁H₁₃NO₃ 207.2 Benzodioxol, propyl Formamide Neuropharmacology

Key Observations

Functional Group Impact: Formamide vs. Bromophenyl Position: The 3-bromophenyl group in the main compound may offer steric and electronic differences compared to the 4-bromophenyl isomer in , affecting binding affinity in target molecules.

Substituent Effects: Polar Groups: The hydroxyl group in (Z)-N-(4-hydroxystyryl)formamide () increases hydrophilicity, contrasting with the lipophilic bromine in the main compound. Heterocyclic Systems: N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide () incorporates a chlorinated pyrimidine ring, likely enhancing its role in agrochemical or antiviral applications.

Neuroactive Potential: N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]formamide () is linked to neuropharmacological studies, indicating that bromophenyl analogs might interact with neurotransmitter systems.

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